Benflurone is synthesized through chemical processes that modify its molecular structure to enhance efficacy and reduce side effects associated with traditional NSAIDs. It belongs to the broader category of anti-inflammatory agents and is often investigated for its role in treating conditions such as arthritis and other inflammatory disorders.
The synthesis of Benflurone typically involves multi-step organic reactions. One common method includes the condensation of flurbiprofen with various amines or other nucleophiles to form the desired benzylic amine derivatives. This process may utilize catalysts and specific reaction conditions, such as temperature control and solvent selection, to optimize yield and purity.
This synthetic pathway allows for the modification of functional groups, which can enhance the pharmacological profile of Benflurone.
Benflurone exhibits a complex molecular structure characterized by a phenyl ring, a carboxylic acid group, and an amine moiety. The molecular formula is typically represented as CHFO, reflecting its composition.
The three-dimensional structure of Benflurone can be visualized using molecular modeling software, which aids in understanding its interactions at the molecular level.
Benflurone participates in various chemical reactions typical for NSAIDs, including:
Understanding these reactions is crucial for predicting the stability and behavior of Benflurone in pharmaceutical formulations.
Benflurone exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase enzymes (COX-1 and COX-2). By blocking these enzymes, Benflurone reduces the production of prostaglandins, which are mediators of inflammation and pain.
This mechanism underlines the therapeutic potential of Benflurone in treating various inflammatory conditions.
These properties are essential for determining appropriate storage conditions and formulation strategies for Benflurone.
Benflurone has been investigated for several scientific applications:
Benflurone is defined by its systematic IUPAC name: 5-(2-(Dimethylamino)ethoxy)-7-oxo-7H-benzo[c]fluorene hydrochloride. This nomenclature precisely describes its core structure—a benzo[c]fluorene system (a planar, angular tricyclic aromatic hydrocarbon)—substituted at the 5-position with a 2-(dimethylamino)ethoxy side chain and at the 7-position with a carbonyl oxygen (Table 1).
The compound’s molecular formula is C~21~H~20~ClNO~2~, corresponding to a molecular weight of 353.84 g/mol. The hydrochloride salt form enhances its solubility and stability for pharmacological evaluation. The benzo[c]fluorene core provides a rigid, planar scaffold conducive to DNA intercalation, while the dimethylaminoethoxy moiety imparts basicity and potential for cellular uptake. Spectroscopic identifiers include characteristic UV-Vis absorption maxima between 300-400 nm, reflecting its extended conjugated π-electron system [4] [6] [8].
Table 1: Chemical Identifiers for Benflurone
Property | Descriptor |
---|---|
IUPAC Name | 5-(2-(Dimethylamino)ethoxy)-7-oxo-7H-benzo[c]fluorene hydrochloride |
Molecular Formula | C~21~H~20~ClNO~2~ |
Molecular Weight | 353.84 g/mol |
Core Structure | 7H-Benzo[c]fluorene |
Key Functional Groups | Ketone (C7=O), tertiary amine, ether linkage |
Salt Form | Hydrochloride |
Spectroscopic Features | UV λ~max~: ~350 nm (in methanol) |
Benflurone emerged from systematic anticancer drug discovery efforts at the Research Institute for Pharmacy and Biochemistry (Prague, Czech Republic) during the late 20th century (circa 1980s). Its development stemmed from research exploring the biological potential of oxygenated benzo[c]fluorene derivatives. Initial pharmacological screening revealed broad-spectrum activity against experimental tumor models, prompting further structural optimization and mechanistic studies [6] [10].
Early publications (mid-1980s) detailed its synthetic pathways, typically involving multi-step sequences starting from substituted fluorene or indanone precursors. Key steps included Friedel-Crafts acylation for ketone introduction and alkylation for side-chain attachment. Research focused intensely on overcoming pharmacokinetic limitations observed in early benzo[c]fluorene derivatives—specifically, rapid metabolic deactivation via carbonyl reduction at C7 and poor gastrointestinal absorption. Benflurone represented an advancement within this chemical class, although subsequent derivatives like 3,9-dimethoxybenfluron were later designed to further address metabolic instability [6] [8].
Benflurone belongs to a structurally defined subclass of 7-oxo-7H-benzo[c]fluorene derivatives characterized by a ketone at position 7 and various substituents at position 5 (Table 2). This classification distinguishes it from the unsubstituted parent hydrocarbon (a mutagenic environmental PAH) and from derivatives substituted at other ring positions.
Its defining structural features include:
Within the therapeutic context, benflurone is classified as an experimental cytostatic/antineoplastic agent. Its derivatives are categorized based on modifications aimed at improving metabolic stability, such as 3,9-dimethoxybenfluron, where methoxy groups at C3 and C9 sterically hinder reductases targeting the C7 carbonyl [6].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7